molecular formula C21H11ClF5N3O3 B2742812 methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate CAS No. 318949-20-1

methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate

Cat. No.: B2742812
CAS No.: 318949-20-1
M. Wt: 483.78
InChI Key: ZDROPWMRCFVZNX-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C21H11ClF5N3O3 and its molecular weight is 483.78. The purity is usually 95%.
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Biological Activity

Methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate is a complex organic compound that has drawn attention due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by the presence of oxazole and pyrazole rings. Its molecular formula is C19H15ClF2N2O3C_{19}H_{15}ClF_2N_2O_3 with a molecular weight of approximately 398.79 g/mol. The presence of halogen substituents (chlorine and fluorine) is expected to enhance its biological activity by influencing lipophilicity and bioavailability.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of specific enzymes involved in disease pathways, such as cyclooxygenase or phosphodiesterase.
  • Antimicrobial Activity : Some studies have shown that derivatives containing oxazole and pyrazole moieties exhibit antimicrobial properties against various pathogens, including bacteria and fungi.
  • Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines through apoptosis induction or cell cycle arrest.

Biological Activity Data

A summary of biological activities associated with similar compounds is presented in the table below:

Activity Type Compound Class Mechanism Reference
AntimalarialPyrazoleamidesDisruption of Na+^+ homeostasis
AnticancerPyrazole DerivativesInhibition of mPGES-1 enzyme
AntimicrobialOxazole DerivativesInhibition of bacterial growth

Case Study 1: Antimalarial Activity

A study focusing on pyrazoleamide compounds indicated that they effectively disrupt sodium ion regulation in Plasmodium falciparum, leading to rapid parasite death. The study reported EC50 values ranging from 5 to 13 nM for various derivatives, suggesting that modifications in the molecular structure could enhance potency against resistant strains .

Case Study 2: Anticancer Effects

Another investigation into substituted pyrazole derivatives revealed significant anticancer activity against chronic lymphocytic leukemia cells. The compound demonstrated a therapeutic window significantly higher than normal cells, indicating selective toxicity towards cancerous cells .

Properties

IUPAC Name

methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(2-fluorophenyl)-3-(trifluoromethyl)pyrazol-4-yl]-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11ClF5N3O3/c1-32-20(31)16-17(15-11(22)5-4-7-13(15)24)29-33-18(16)10-9-30(28-19(10)21(25,26)27)14-8-3-2-6-12(14)23/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDROPWMRCFVZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C3=CN(N=C3C(F)(F)F)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11ClF5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.